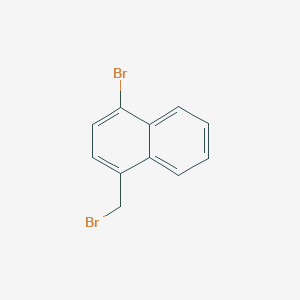

1-Bromo-4-(bromomethyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXASJKBBLIBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508837 | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79996-99-9 | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79996-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(bromomethyl)naphthalene

This technical guide provides comprehensive information on the chemical compound 1-Bromo-4-(bromomethyl)naphthalene, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a halogenated aromatic hydrocarbon. Its fundamental chemical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₈Br₂ | [1][2][3] |

| Molecular Weight | 299.99 g/mol | [2][3] |

| CAS Number | 79996-99-9 | [1][2] |

| Physical Form | Solid | |

| Purity | 97% | |

| IUPAC Name | This compound | |

| InChI Key | FHXASJKBBLIBAQ-UHFFFAOYSA-N | |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of the methyl group of 4-bromo-1-methylnaphthalene.[4]

Materials:

-

4-Bromo-1-methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride

Procedure:

-

In a 5-liter four-hole bottle, combine 461.8g of 4-bromo-1-methylnaphthalene, 7.2kg of carbon tetrachloride, 375.6g of N-bromosuccinimide, and 20.5g of benzoyl peroxide.[4]

-

Heat the mixture to a temperature of 70-78°C (preferably 77°C) to initiate the reaction, allowing it to reflux overnight.[4]

-

Monitor the reaction progress using a suitable method, such as thin-layer chromatography, to confirm the completion of the reaction.

-

Once the reaction is complete, cool the mixture to room temperature.[4]

-

Filter the mixture by suction to remove the succinimide byproduct.

-

The resulting filtrate contains the desired product, this compound, in the carbon tetrachloride solvent. Further purification can be achieved through recrystallization or column chromatography.

Visualized Synthesis Pathway

The synthesis of this compound from 1-methylnaphthalene involves a two-step process: bromination of the naphthalene ring followed by bromination of the methyl group.

Caption: Synthesis of this compound.

References

chemical properties of 1-Bromo-4-(bromomethyl)naphthalene

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic hydrocarbon featuring a naphthalene core substituted with two different bromine-containing functional groups. The presence of an aromatic bromine atom and a more reactive benzylic bromide makes it a valuable and versatile bifunctional intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature. Its key physical and chemical properties are summarized below. Proper storage in an inert atmosphere at 2-8°C is recommended to maintain its stability.[2]

| Property | Value | Reference |

| CAS Number | 79996-99-9 | [3] |

| Molecular Formula | C₁₁H₈Br₂ | [3] |

| Molecular Weight | 299.99 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | ≥97% (typical) | |

| Storage Temperature | 2-8°C, Inert Atmosphere |

Spectroscopic data, including ¹H NMR, IR, and mass spectrometry, are available for the characterization of this compound.[4]

Reactivity and Handling

The reactivity of this compound is characterized by the distinct functionalities of its two bromine substituents. The bromomethyl group is highly susceptible to nucleophilic substitution reactions, making it an excellent alkylating agent. The aryl bromide is less reactive but can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for sequential and site-selective modifications.

Safety and Hazard Information

This compound is classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

| Hazard Class | GHS Classification |

| Signal Word | Danger |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 |

Data sourced from Sigma-Aldrich.

Experimental Protocols: Synthesis

This compound is typically synthesized via the radical bromination of the methyl group of 4-bromo-1-methylnaphthalene.

Synthesis of this compound from 4-Bromo-1-methylnaphthalene

This procedure outlines the free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) as the bromine source and Benzoyl Peroxide (BPO) as the radical initiator.[5]

Materials:

-

4-Bromo-1-methylnaphthalene (1 equivalent)

-

N-Bromosuccinimide (NBS) (~1.05 equivalents)

-

Benzoyl Peroxide (BPO) (catalytic amount, ~0.05 equivalents)

-

Carbon Tetrachloride (CCl₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1-methylnaphthalene in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of Benzoyl Peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically refluxed overnight.[5]

-

Upon completion, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the succinimide cake with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a key building block for constructing complex organic molecules.[6] Its bifunctional nature allows for the introduction of the naphthalene scaffold into larger structures with precise control over connectivity.

-

Medicinal Chemistry: Naphthalene derivatives are known to exhibit a wide range of biological activities.[7][8] This compound serves as a precursor for synthesizing novel naphthalene-based structures for screening as potential therapeutic agents. The two distinct bromine sites allow for the sequential attachment of different pharmacophores, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[7]

-

Organic Synthesis: It is widely used as an intermediate in multi-step organic syntheses.[6] The bromomethyl group can be used to alkylate various nucleophiles (e.g., amines, phenols, thiols), while the aryl bromide can undergo cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

-

Materials Science: Halogenated naphthalenes are employed as precursors in the development of functional materials, such as specialty polymers and resins, where they can enhance thermal and mechanical properties.[1][6]

Caption: Role as a bifunctional intermediate in chemical synthesis.

References

- 1. 1-Bromo-4-(chloromethyl)naphthalene | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 1-Bromo-2-(bromomethyl)naphthalene | C11H8Br2 | CID 37828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

A Comprehensive Guide to the Synthesis of 1-Bromo-4-(bromomethyl)naphthalene from 1-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of 1-Bromo-4-(bromomethyl)naphthalene, a valuable building block in organic synthesis, starting from the readily available 1-methylnaphthalene. The synthesis involves an initial electrophilic aromatic bromination followed by a selective radical bromination of the benzylic methyl group. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The conversion of 1-methylnaphthalene to this compound proceeds through two distinct chemical transformations:

-

Step 1: Electrophilic Aromatic Bromination. 1-methylnaphthalene undergoes electrophilic substitution with bromine to yield 1-bromo-4-methylnaphthalene. The methyl group is an activating group and directs the incoming electrophile to the ortho and para positions. The major product of this reaction is the para-substituted isomer, 1-bromo-4-methylnaphthalene, due to steric hindrance at the ortho position.

-

Step 2: Benzylic Radical Bromination. The methyl group of 1-bromo-4-methylnaphthalene is then selectively brominated using N-Bromosuccinimide (NBS) in the presence of a radical initiator. This reaction, known as the Wohl-Ziegler reaction, specifically targets the benzylic position, leaving the aromatic ring intact.[1]

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-methylnaphthalene

Reaction: 1-methylnaphthalene + Br₂ → 1-bromo-4-methylnaphthalene + HBr

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-methylnaphthalene | 142.20 | 14.22 g | 0.10 |

| Bromine (Br₂) | 159.81 | 17.58 g (5.6 mL) | 0.11 |

| Carbon tetrachloride (CCl₄) | 153.82 | 100 mL | - |

| Sodium hydroxide (NaOH) solution, 10% aqueous | 40.00 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr), dissolve 14.22 g (0.10 mol) of 1-methylnaphthalene in 100 mL of carbon tetrachloride.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 17.58 g (0.11 mol) of bromine dropwise from the dropping funnel over a period of 1 hour with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the reddish-brown color of bromine disappears.

-

Wash the reaction mixture with a 10% aqueous solution of sodium hydroxide to remove any unreacted bromine and HBr, followed by washing with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford pure 1-bromo-4-methylnaphthalene.

Quantitative Data:

| Parameter | Value |

| Theoretical Yield | 22.11 g |

| Expected Yield | 70-80% |

| Boiling Point | 162-164 °C at 12 mmHg[2] |

| Density | 1.419 g/mL at 25 °C[2] |

Step 2: Synthesis of this compound

Reaction: 1-bromo-4-methylnaphthalene + NBS → this compound + Succinimide

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-bromo-4-methylnaphthalene | 221.10 | 22.11 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.69 g | 0.105 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |

| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place a solution of 22.11 g (0.10 mol) of 1-bromo-4-methylnaphthalene in 200 mL of anhydrous carbon tetrachloride.

-

Add 18.69 g (0.105 mol) of N-Bromosuccinimide and 0.164 g (0.001 mol) of azobisisobutyronitrile (AIBN) to the flask.[1]

-

Heat the mixture to reflux with vigorous stirring. The reaction is initiated by the decomposition of AIBN, which can be observed by the evolution of nitrogen gas.

-

Continue refluxing for 4-6 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats on the surface of the solvent.[3]

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Wash the succinimide with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with water and then with a saturated solution of sodium bicarbonate to remove any remaining traces of acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Theoretical Yield | 29.99 g |

| Expected Yield | 80-90% |

| Melting Point | Data not available in search results |

| Boiling Point | Data not available in search results |

Synthesis Workflow Diagram

Caption: Synthesis pathway from 1-methylnaphthalene to this compound.

Safety Precautions

-

Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a fume hood and avoid inhalation and skin contact.

-

N-Bromosuccinimide (NBS): Irritant. Avoid contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN): Can decompose violently if heated strongly. Store in a cool place.

-

Hydrogen bromide (HBr): Corrosive gas produced during the first step. Ensure it is properly trapped.

This guide provides a comprehensive overview of the synthesis of this compound. The provided protocols are based on established chemical principles and literature precedents. Researchers should always perform their own risk assessments and adhere to all laboratory safety guidelines.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-Bromo-4-(bromomethyl)naphthalene, a key intermediate in various synthetic applications. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in complex chemical and biological systems. This document outlines the theoretical fragmentation pathways, presents the data in a clear, tabular format, details a suitable experimental protocol for its analysis, and provides a visual representation of the fragmentation cascade.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to be characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, 79Br and 81Br, which occur in nearly equal abundance.[1] This results in a characteristic M, M+2, and M+4 peak cluster for the molecular ion and any bromine-containing fragments. The molecular formula of the compound is C₁₁H₈Br₂[2][3], with a monoisotopic molecular weight of approximately 297.9 g/mol (for 79Br).

The stable naphthalene ring is expected to lead to a prominent molecular ion peak.[4][5] Fragmentation will likely be initiated by the loss of one of the bromine atoms or by cleavage of the bromomethyl group, which are energetically favorable processes.[6][7]

Table 1: Predicted Key Fragments for this compound

| m/z (based on 79Br) | Proposed Fragment Ion | Formula | Notes |

| 298 / 300 / 302 | [M]+• | [C₁₁H₈Br₂]+• | Molecular ion peak cluster (M, M+2, M+4). |

| 219 / 221 | [M-Br]+ | [C₁₁H₈Br]+ | Loss of a bromine radical from the molecular ion. |

| 218 / 220 | [M-HBr]+• | [C₁₁H₇Br]+• | Loss of a hydrogen bromide molecule. |

| 140 | [M-2Br]+• | [C₁₁H₈]+• | Loss of both bromine atoms. |

| 139 | [M-H-2Br]+ | [C₁₁H₇]+ | Loss of a hydrogen atom following the loss of both bromine atoms. |

| 91 | [C₇H₇]+ | [C₇H₇]+ | Tropylium ion, a common fragment in compounds with a benzyl-like moiety. |

Proposed Experimental Protocol

The following protocol outlines a general procedure for obtaining the mass spectrum of this compound using Electron Ionization (EI) mass spectrometry.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as dichloromethane or methanol.

2. Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[7]

-

Source Temperature: 200-250 °C to ensure sample vaporization.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet. For a pure sample, a direct insertion probe is suitable. If analyzing a mixture, GC-MS would be required for separation prior to mass analysis.

-

Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: Scan from m/z 50 to 400 to ensure capture of the molecular ion and all significant fragments.

3. Data Acquisition:

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Record the relative abundance of each fragment ion.

4. Data Analysis:

-

Identify the molecular ion peak cluster (M, M+2, M+4).

-

Analyze the isotopic patterns of fragment ions to determine the number of bromine atoms present in each fragment.

-

Propose fragmentation pathways consistent with the observed masses and the principles of mass spectral fragmentation of aromatic and halogenated compounds.[8]

Fragmentation Pathway Visualization

The following diagram illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.

Caption: Predicted EI-MS fragmentation pathway of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation landscape of this important chemical entity.

References

- 1. savemyexams.com [savemyexams.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. whitman.edu [whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. readchemistry.com [readchemistry.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Solubility Profile of 1-Bromo-4-(bromomethyl)naphthalene: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4-(bromomethyl)naphthalene in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to support its application in synthetic chemistry and materials science.

Summary of Solubility Properties

Based on available information for similar compounds, this compound is expected to exhibit solubility in a range of common organic solvents. The following table summarizes the anticipated solubility behavior based on data for analogous structures like 1-(bromomethyl)naphthalene and 2-(bromomethyl)naphthalene. It is important to note that these are qualitative descriptions and empirical determination is recommended for precise quantitative values.

| Solvent Class | Common Solvents | Expected Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Slightly to Moderately Soluble |

| Halogenated Alkanes | Dichloromethane, Chloroform | Soluble |

| Aromatic Hydrocarbons | Toluene | Moderately Soluble |

| Ethers | Diethyl Ether | Moderately Soluble |

| Non-polar Solvents | Hexane | Sparingly Soluble to Insoluble |

| Aqueous | Water | Insoluble |

Note: This table is predictive and based on the solubility of structurally similar compounds. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound have not been found in the reviewed literature, a general and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method. This method is reliable and provides thermodynamic solubility data.

Isothermal Shake-Flask Method: A Standard Protocol

This protocol outlines the steps to determine the equilibrium solubility of a compound.

1. Materials and Equipment:

- This compound (solid)

- Selected organic solvents (analytical grade)

- Scintillation vials or other suitable sealed containers

- Orbital shaker with temperature control

- Analytical balance

- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

- Volumetric flasks and pipettes

- Syringe filters (e.g., 0.22 µm PTFE)

2. Experimental Workflow:

The following diagram illustrates the general workflow for the isothermal shake-flask solubility determination method.

Caption: Experimental workflow for solubility determination.

3. Procedure:

-

An excess amount of solid this compound is added to a series of vials.

-

A known volume of the desired organic solvent is added to each vial.

-

The vials are tightly sealed to prevent solvent evaporation.

-

The vials are placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitated for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After the equilibration period, the samples are allowed to stand to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, the samples are centrifuged.

-

A clear aliquot of the supernatant is carefully withdrawn using a pipette.

-

The aliquot is immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

The filtered solution is then appropriately diluted with a suitable solvent.

-

The concentration of this compound in the diluted sample is determined using a calibrated analytical method such as HPLC or GC.

-

The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/L, mg/mL, or mol/L.

4. Data Analysis:

A standard calibration curve for this compound should be prepared using solutions of known concentrations to accurately quantify the solubility. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, qualitative predictions based on related compounds suggest good solubility in many common organic solvents and poor solubility in water. For precise applications, it is imperative that researchers and drug development professionals determine the solubility experimentally. The provided isothermal shake-flask method offers a robust and reliable protocol for obtaining accurate and reproducible solubility data. This information is fundamental for the successful design of synthetic routes, formulation development, and other applications of this versatile chemical intermediate.

An In-depth Technical Guide to the Long-Term Stability and Storage of 1-Bromo-4-(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for 1-Bromo-4-(bromomethyl)naphthalene. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this reagent in their studies.

Chemical Properties and Recommended Storage

This compound is a solid chemical compound with the molecular formula C₁₁H₈Br₂. Due to its chemical structure, which includes a reactive bromomethyl group, the compound is susceptible to degradation if not stored under appropriate conditions.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen)[1] | To prevent oxidation and reaction with atmospheric moisture. |

| Light Exposure | Store in the dark | To prevent photolytic degradation. |

| Container | Tightly sealed, appropriate container | To prevent exposure to air and moisture. |

Potential Degradation Pathways

While specific long-term stability studies on this compound are not extensively available in the public domain, its chemical structure suggests several potential degradation pathways. The presence of a benzylic bromide-like functional group makes the bromomethyl moiety highly reactive and susceptible to nucleophilic substitution and elimination reactions.

-

Hydrolysis: Reaction with water or moisture can lead to the hydrolysis of the bromomethyl group, forming 1-bromo-4-(hydroxymethyl)naphthalene and hydrobromic acid. This is a common degradation pathway for similar benzylic halides.

-

Oxidation: Exposure to air and light can promote oxidation, potentially leading to the formation of 1-bromo-4-naphthaldehyde and other related impurities.

-

Photodegradation: Like many aromatic compounds, this compound may be sensitive to light, which can induce the formation of radical species and lead to a variety of degradation products.

Below is a diagram illustrating the hypothesized degradation pathways.

Caption: Hypothesized degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

To comprehensively assess the stability of this compound and identify its degradation products, a forced degradation study is recommended. The following protocol outlines a systematic approach to investigating the effects of various stress conditions.

Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Class A glassware

Analytical Method:

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water and acetonitrile.

-

Detector: UV detector at an appropriate wavelength (determined by UV scan).

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

Forced Degradation Experimental Workflow:

The following diagram outlines the workflow for the forced degradation study.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Bromo-4-(bromomethyl)naphthalene (CAS No. 79996-99-9).[1][2] Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data are also provided to facilitate empirical validation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related naphthalene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.0 | d | 1H | Ar-H |

| ~ 7.8 - 7.5 | m | 4H | Ar-H |

| ~ 7.4 - 7.2 | d | 1H | Ar-H |

| ~ 4.9 | s | 2H | -CH₂Br |

Predicted solvent: CDCl₃. Predictions are based on analogous compounds such as 1-(bromomethyl)naphthalene.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 - 130 | Quaternary Ar-C |

| ~ 130 - 120 | Ar-CH |

| ~ 33 | -CH₂Br |

Predicted solvent: CDCl₃. Predictions are based on analogous compounds.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 298/300/302 | [M]⁺, [M+2]⁺, [M+4]⁺ (due to two Br isotopes) |

| 221/219 | [M - Br]⁺ |

| 141 | [M - Br - HBr]⁺ or [C₁₁H₈]⁺ |

Ionization method: Electron Ionization (EI). The presence of two bromine atoms will result in a characteristic isotopic pattern.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 1600, 1510, 1460 | Aromatic C=C skeletal vibrations |

| ~ 1260 | C-H in-plane bending |

| ~ 830 - 750 | Aromatic C-H out-of-plane bending |

| ~ 650 - 550 | C-Br stretch |

Sample preparation: KBr pellet or thin solid film.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[4]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.[4]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]

-

For direct infusion, the solution can be introduced into the ion source via a syringe pump.

-

For analysis coupled with gas chromatography (GC-MS), the sample should be dissolved in a GC-compatible solvent like dichloromethane.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film): [6]

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[6]

-

Apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty sample compartment should be collected prior to sample analysis.

-

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR spectrum [chemicalbook.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

Revolutionizing Therapeutics: A Technical Guide to Advanced Materials in Drug Development

Introduction

The convergence of materials science and pharmacology has catalyzed a paradigm shift in drug development, offering unprecedented control over therapeutic delivery, tissue regeneration, and real-time diagnostics. This technical guide provides an in-depth exploration of the core principles and applications of advanced materials, tailored for researchers, scientists, and drug development professionals. We delve into the fabrication and functionalization of key material systems, presenting detailed experimental protocols, quantitative performance data, and visual representations of underlying mechanisms and workflows.

Nanocarriers for Targeted Drug Delivery: The PLGA Nanoparticle Platform

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are at the forefront of nano-drug delivery systems due to their biodegradability, biocompatibility, and the ability to provide controlled release of encapsulated therapeutics.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Particle Size Range | 50 - 400 nm | [2] |

| Zeta Potential Range | -30 to +30 mV | [2] |

| Drug Loading (Example: Curcumin) | ~32 wt% | [3] |

| Encapsulation Efficiency | Method-dependent | [4] |

Experimental Protocol: Fabrication of PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This protocol describes the fabrication of PLGA nanoparticles encapsulating a hydrophobic drug using the single emulsion-solvent evaporation method.[5][6]

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA)

-

Hydrophobic drug (e.g., Doxorubicin)

-

Distilled water

Equipment:

-

Sonicator

-

Centrifuge

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Organic Phase Preparation: Dissolve 250 mg of PLGA and the desired amount of the hydrophobic drug in 5 ml of dichloromethane.

-

Aqueous Phase Preparation: Prepare a 1% w/v PVA solution by dissolving 1 g of PVA in 100 ml of distilled water with heating and stirring. Cool to room temperature.

-

Emulsification: Add the organic phase to the aqueous phase and immediately sonicate the mixture on an ice bath. The sonicator probe should be immersed approximately 1 cm into the liquid.

-

Solvent Evaporation: After sonication, transfer the emulsion to a rotary evaporator to remove the dichloromethane.

-

Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the PLGA nanoparticles. The supernatant can be discarded.

-

Washing: Resuspend the nanoparticle pellet in distilled water and centrifuge again. Repeat this washing step twice to remove excess PVA.

-

Storage: Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant for storage.

Experimental Workflow

Bio-inks for Tissue Engineering: 3D Printing of Hydrogel Scaffolds

Three-dimensional (3D) printing of hydrogel scaffolds provides a versatile platform for creating complex, patient-specific constructs that can support cell growth and tissue regeneration.[7][8]

Quantitative Data Summary

| Parameter | Value | Reference |

| Gelatin Concentration for Adipose Tissue Mimicry | 15% w/v | [8] |

| MBA Crosslinker Concentration | 0.4% w/v | [8] |

| Optimal Crosslinking Temperature (Gelatin) | 20°C | [8] |

| Cell Penetration into dHAM Scaffold | up to 17.68 µm |

Experimental Protocol: Extrusion-Based 3D Printing of a Sodium Alginate/Collagen Hydrogel Scaffold

This protocol outlines the steps for fabricating a hybrid hydrogel scaffold using an extrusion-based 3D printer.[7]

Materials:

-

Sodium alginate

-

Type I collagen

-

Calcium chloride (crosslinking agent)

-

Cell culture medium

Equipment:

-

Extrusion-based 3D bioprinter

-

Sterile printing nozzle

-

Petri dish

Procedure:

-

Bio-ink Preparation: Prepare a sterile solution of sodium alginate and Type I collagen in cell culture medium at the desired concentration.

-

Printer Setup: Load the bio-ink into a sterile syringe and attach a printing nozzle. Install the syringe into the extrusion head of the 3D bioprinter.

-

Scaffold Design: Create or load a 3D model of the desired scaffold geometry into the printer's software.

-

Printing: Extrude the bio-ink layer-by-layer into a petri dish containing a calcium chloride solution to initiate crosslinking.

-

Post-Printing Crosslinking: After printing, allow the scaffold to remain in the calcium chloride solution for a sufficient time to ensure complete crosslinking.

-

Washing: Wash the scaffold with sterile cell culture medium to remove excess calcium chloride.

-

Cell Seeding (Optional): The scaffold can be seeded with cells either during the printing process (if the cells are mixed into the bio-ink) or after fabrication.

Logical Relationship of 3D Bioprinting Components

Advanced Diagnostics: Graphene-Based Biosensors

Graphene and its derivatives offer exceptional electronic properties, large surface area, and biocompatibility, making them ideal materials for the fabrication of highly sensitive and selective biosensors.[9]

Quantitative Data Summary

| Parameter | Value | Reference |

| Sensitivity (LIG Glucose Biosensor) | 43.15 µA mM⁻¹ cm⁻² | [1][10] |

| Limit of Detection (LIG Glucose Biosensor) | 0.431 mM | [1][10] |

| Linear Detection Range (LIG Glucose Biosensor) | up to 8 mM | [1][10] |

| Response Time (xGnP Glucose Biosensor) | < 5 s | [11] |

Experimental Protocol: Fabrication of a Laser-Induced Graphene (LIG) Glucose Biosensor

This protocol details the fabrication of an enzymatic glucose biosensor on a flexible polymer substrate.[1][10]

Materials:

-

Polyimide film

-

Chitosan

-

Glucose oxidase (GOx)

-

Phosphate buffered saline (PBS)

Equipment:

-

UV laser engraving system (450 nm)

-

Electrochemical workstation

Procedure:

-

LIG Electrode Fabrication: Use a UV laser to directly engrave the desired electrode pattern onto a polyimide film. This process carbonizes the polymer, forming a porous graphene structure.

-

Enzyme Immobilization: Prepare a chitosan-GOx composite solution. Drop-cast the solution onto the surface of the LIG electrode and allow it to dry, physically immobilizing the enzyme.

-

Electrochemical Characterization: Connect the fabricated LIG biosensor to an electrochemical workstation.

-

Glucose Detection: Perform chronoamperometric measurements by applying a constant potential and measuring the current response upon the addition of different concentrations of glucose to a PBS solution. The current generated is proportional to the glucose concentration.

Signaling Pathway for Enzymatic Glucose Detection

Smart Polymers for Controlled Release: pH-Responsive Systems

Stimuli-responsive polymers, particularly those sensitive to pH changes, are engineered to release their therapeutic payload in specific microenvironments, such as the acidic milieu of a tumor or the varying pH of the gastrointestinal tract.[12][13]

Experimental Protocol: Synthesis of PEG-g-poly(MAA) pH-Responsive Nanogels

This protocol describes the synthesis of a pH-responsive hydrogel via free radical polymerization.[14]

Materials:

-

Poly(ethylene glycol) (PEG)

-

Methacrylic acid (MAA)

-

Methylene bis(acrylamide) (MBA) (crosslinker)

-

Potassium persulfate (initiator)

-

Nitrogen gas

Equipment:

-

Hot-plate magnetic stirrer

-

Water bath

-

Test tubes

Procedure:

-

Solution Preparation: Prepare an aqueous solution of PEG, MAA, and MBA at the desired concentrations.

-

Inert Atmosphere: Stir the solution on a hot-plate magnetic stirrer at 37°C and purge with nitrogen gas to remove oxygen, which can inhibit polymerization.

-

Initiation: Initiate the polymerization by adding potassium persulfate to the solution.

-

Polymerization: Dispense the solution into test tubes, seal them, and place them in a water bath at 70°C for 24 hours to allow the polymerization and crosslinking to occur.

-

Purification: After polymerization, the resulting hydrogel can be purified by dialysis to remove unreacted monomers and initiator.

Logical Relationship of pH-Responsive Drug Release

Immunomodulatory Biomaterials

Biomaterials can be designed to actively modulate the host immune response, promoting tissue regeneration over a chronic inflammatory foreign body reaction. This is often achieved by influencing macrophage polarization.

Experimental Workflow: Evaluating the Immunomodulatory Effect of a Biomaterial

This generalized workflow is based on common practices in the field to assess how a biomaterial influences macrophage phenotype.

Procedure:

-

Biomaterial Implantation: Implant the biomaterial scaffold into a relevant animal model (e.g., subcutaneous or in a specific tissue defect).

-

Tissue Harvest: At predetermined time points, harvest the tissue surrounding the implant.

-

Cell Isolation: Digest the tissue to create a single-cell suspension.

-

Macrophage Identification and Phenotyping: Use flow cytometry to identify macrophages (e.g., using F4/80 as a marker in mice) and then phenotype them based on the expression of M1 (pro-inflammatory, e.g., iNOS, CD86) and M2 (pro-regenerative, e.g., CD206, Arginase-1) markers.

-

Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) on the isolated cells or the bulk tissue to quantify the expression of genes associated with M1 and M2 phenotypes.

-

Histological Analysis: Use immunohistochemistry or immunofluorescence on tissue sections to visualize the spatial distribution of M1 and M2 macrophages around the biomaterial.

Signaling Pathway of Macrophage Polarization

The strategic design and application of advanced materials are fundamental to the next generation of therapeutics. The protocols and conceptual frameworks presented in this guide offer a foundation for researchers to explore and innovate in the fields of drug delivery, tissue engineering, and diagnostics. As our understanding of material-biology interactions deepens, so too will our capacity to develop safer, more effective, and personalized medical treatments.

References

- 1. Laser-Induced Graphene-Based Enzymatic Biosensor for Glucose Detection | MDPI [mdpi.com]

- 2. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrically controlled drug release using pH-sensitive polymer films - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

- 6. researchgate.net [researchgate.net]

- 7. 3D Printing of Hybrid-Hydrogel Materials for Tissue Engineering: a Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogels for 3D bioprinting in tissue engineering and regenerative medicine: Current progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Theoretical Reactivity and Electronic Properties of 1-Bromo-4-(bromomethyl)naphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical reactivity profile and electronic properties of the bifunctional naphthalene derivative, 1-Bromo-4-(bromomethyl)naphthalene. This compound holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages a combination of information from closely related analogs and theoretical predictions to offer valuable insights for researchers.

Physicochemical and Electronic Properties

The electronic properties of naphthalene derivatives are significantly influenced by the nature and position of their substituents. The introduction of a bromine atom and a bromomethyl group, both of which are electron-withdrawing, is expected to modulate the energy of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation, in turn, governs the molecule's reactivity, electronic transitions, and overall stability.

A study on 1-Bromo-4-methylnaphthalene using Density Functional Theory (DFT) provides valuable insights into its electronic structure, including analyses of the HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO).[1] It is anticipated that the additional bromine atom in the methyl group of this compound will further lower the HOMO and LUMO energy levels, potentially leading to a smaller HOMO-LUMO gap and influencing its charge transfer properties.

Table 1: Summary of Physicochemical and Predicted Electronic Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈Br₂ | [2] |

| Molecular Weight | 299.99 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Predicted HOMO Energy | Unavailable (predicted to be lower than 1-Bromo-4-methylnaphthalene) | N/A |

| Predicted LUMO Energy | Unavailable (predicted to be lower than 1-Bromo-4-methylnaphthalene) | N/A |

| Predicted HOMO-LUMO Gap | Unavailable (predicted to be smaller than 1-Bromo-4-methylnaphthalene) | N/A |

Note: Predicted electronic properties are based on theoretical considerations and data from analogous compounds.[1]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound can be adapted from a patented method for the synthesis of 4-bromonaphthalene-1-carbonitrile, where it is a key intermediate.[3] The synthesis involves a two-step process starting from 1-methylnaphthalene.

Step 1: Bromination of 1-Methylnaphthalene

This step introduces a bromine atom onto the naphthalene ring, yielding 4-Bromo-1-methylnaphthalene.

Step 2: Radical Bromination of 4-Bromo-1-methylnaphthalene

The methyl group of 4-Bromo-1-methylnaphthalene is then brominated to give the final product, this compound.

Detailed Experimental Protocol (Adapted from CN106366018A[3])

-

Step 1: Synthesis of 4-Bromo-1-methylnaphthalene.

-

In a suitable reaction vessel, dissolve 1-methylnaphthalene in a solvent such as carbon tetrachloride.

-

Add a brominating agent, for example, N-bromosuccinimide (NBS).

-

The reaction is typically carried out at an elevated temperature.

-

Monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).

-

The crude product is then purified, for instance, by distillation under reduced pressure.

-

-

Step 2: Synthesis of this compound.

-

Dissolve 4-Bromo-1-methylnaphthalene (from Step 1) in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).

-

Heat the mixture to reflux (approximately 70-78°C) and maintain for a sufficient period (e.g., overnight).

-

Monitor the reaction completion by TLC or GC.

-

After cooling to room temperature, the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

-

Table 2: Key Reagents and Reaction Conditions

| Step | Reactants | Reagents | Solvent | Temperature |

| 1 | 1-Methylnaphthalene | N-Bromosuccinimide | Carbon Tetrachloride | Elevated |

| 2 | 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide, Benzoyl Peroxide | Carbon Tetrachloride | 70-78°C (Reflux) |

Theoretical Reactivity Profile

The reactivity of this compound is characterized by the distinct functionalities of its two bromo-substituents.

Reactivity of the Bromomethyl Group

The bromomethyl group (-CH₂Br) is a benzylic halide, which makes the carbon atom highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms). The benzylic position can stabilize a carbocation intermediate, facilitating Sₙ1 reactions. This high reactivity allows for the facile introduction of a variety of functional groups, making it a valuable synthon in the construction of more complex molecules.

Reactivity of the Aryl Bromide

The bromine atom directly attached to the naphthalene ring behaves as a typical aryl bromide. This functionality is a key participant in numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular architectures.

The dual reactivity of this compound makes it a bifunctional building block. The differential reactivity of the benzylic bromide and the aryl bromide can be exploited for sequential and selective functionalization, providing a strategic advantage in multi-step syntheses.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 1-methylnaphthalene.

Caption: Synthetic pathway to this compound.

Reactivity Profile

This diagram outlines the key reactive sites and potential transformations of this compound.

Caption: Reactivity map of this compound.

Conclusion

This compound is a promising bifunctional intermediate with significant potential in synthetic organic chemistry and drug discovery. Its dual reactivity, stemming from the benzylic bromide and aryl bromide moieties, allows for a wide range of chemical transformations. While direct experimental data on its electronic properties are scarce, theoretical predictions based on analogous compounds suggest that it possesses interesting electronic characteristics that can be fine-tuned for various applications. The synthetic protocol outlined in this guide provides a practical starting point for its preparation. Further experimental and computational investigations are warranted to fully elucidate the properties and unlock the full potential of this versatile molecule.

References

An In-depth Technical Guide to 1-Bromo-4-(bromomethyl)naphthalene for Researchers and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(bromomethyl)naphthalene, a key intermediate in synthetic organic chemistry with significant potential in the development of novel therapeutic agents. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its application as a versatile building block. Particular focus is given to its prospective role in the synthesis of targeted therapies, such as STAT3 inhibitors for oncology applications. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Synonyms

The compound with the CAS Number 79996-99-9 is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . While this is the standard nomenclature, several synonyms are also used in literature and commercial listings, although less frequently.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | This compound |

| Synonym(s) | 4-Bromo-1-(bromomethyl)naphthalene |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the handling, application, and storage of this compound. The data presented below has been aggregated from various chemical suppliers and databases.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79996-99-9 | [1] |

| Molecular Formula | C₁₁H₈Br₂ | [1] |

| Molecular Weight | 299.99 g/mol | |

| Physical Form | Solid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C (Inert atmosphere) | |

| InChI | 1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| InChI Key | FHXASJKBBLIBAQ-UHFFFAOYSA-N |

Safety and Handling:

This compound is classified as a hazardous substance. It is associated with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled) and H314 (Causes severe skin burns and eye damage). The signal word for this chemical is "Danger". Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the bromination of 4-Bromo-1-methylnaphthalene. The following protocol is adapted from established methodologies for benzylic bromination.

3.1. Synthesis of this compound

This procedure details the radical bromination of the methyl group of 4-bromo-1-methylnaphthalene.

-

Materials:

-

4-Bromo-1-methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1-methylnaphthalene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

-

Applications in Drug Discovery and Development

The bifunctional nature of this compound, possessing both a reactive bromomethyl group and an aryl bromide, makes it a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical applications. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer properties.

4.1. Role as a Synthetic Intermediate in Targeted Cancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that has been identified as a key driver in the development and progression of many human cancers, including triple-negative breast cancer[2]. Constitutively activated STAT3 promotes tumor cell proliferation, survival, and metastasis. Consequently, the development of small molecule inhibitors of STAT3 is a promising strategy in oncology.

Naphthalene-based compounds have been investigated as potential STAT3 inhibitors[2]. The rigid naphthalene scaffold can serve as a core structure to which various functional groups can be appended to optimize binding to the STAT3 protein. This compound is an ideal starting material for the synthesis of such inhibitors. The bromomethyl group can be readily displaced by a variety of nucleophiles to introduce side chains that can interact with specific residues in the STAT3 binding pocket. The aryl bromide provides a handle for further modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Below is a conceptual workflow illustrating the use of this compound in the synthesis of a hypothetical STAT3 inhibitor.

References

Methodological & Application

Synthesis of 1-Bromo-4-(bromomethyl)naphthalene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Bromo-4-(bromomethyl)naphthalene, a key intermediate in organic synthesis and drug discovery. The synthesis involves the radical-initiated benzylic bromination of 1-Bromo-4-methylnaphthalene using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator. This method offers a reliable and efficient route to the desired product. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. The presence of both a bromo substituent on the naphthalene ring and a bromomethyl group allows for sequential and selective functionalization, making it a versatile precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and materials with novel electronic properties. The protocol described herein utilizes a well-established method for benzylic bromination, providing a practical guide for laboratory synthesis.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in Table 1.

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Starting Material | 1-Bromo-4-methylnaphthalene |

| Product | This compound |

| Molecular Formula | C₁₁H₈Br₂ |

| Molecular Weight | 299.99 g/mol |

| Typical Yield | Not explicitly reported in literature, but expected to be moderate to high based on analogous reactions. |

| Physical Appearance | Solid |

| Melting Point | 98-100 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25-8.23 (m, 1H), 8.12-8.09 (m, 1H), 7.70 (d, J=7.6 Hz, 1H), 7.65-7.58 (m, 2H), 7.42 (d, J=7.6 Hz, 1H), 4.93 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 134.5, 132.4, 131.8, 130.5, 128.8, 128.0, 127.5, 126.9, 123.7, 123.2, 32.1 |

Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination of similar naphthalene derivatives.

Materials:

-

1-Bromo-4-methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Bromo-4-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride (approximately 10-15 mL per gram of starting material).

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (the boiling point of CCl₄ is approximately 77 °C) using a heating mantle. The reaction is typically initiated by the decomposition of AIBN and can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). The reaction time can vary but is generally in the range of 2-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Isolation of Crude Product: Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid residue with a small amount of cold carbon tetrachloride.

-

Purification: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator. The crude product, an off-white to yellowish solid, can be further purified by recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane, to yield pure this compound.

Safety Precautions:

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Azobisisobutyronitrile is a flammable solid and can decompose exothermically. Avoid heating it directly.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. All operations involving CCl₄ should be performed in a fume hood with appropriate personal protective equipment.

-

The reaction can be exothermic once initiated. Careful monitoring and control of the heating are necessary.

Visualizations

Diagram 1: Reaction Scheme

Application Note: A Detailed Protocol for Nucleophilic Substitution on the Bromomethyl Group

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleophilic substitution reactions involving the bromomethyl group, particularly on benzylic and related systems, are fundamental transformations in organic synthesis. The benzylic carbon of a bromomethyl group is susceptible to attack by a wide range of nucleophiles. This reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition state of an Sₙ2 reaction or a potential carbocation intermediate in an Sₙ1 pathway.[1] Primary benzylic halides, such as benzyl bromide, typically react via an Sₙ2 mechanism. This versatility allows for the introduction of diverse functional groups, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. This document provides detailed protocols for several common nucleophilic substitution reactions on the bromomethyl group.

General Reaction Principle

The core of the reaction is the displacement of the bromide ion (Br⁻), a good leaving group, from the electrophilic methylene carbon by a nucleophile (Nu⁻). The reaction proceeds efficiently with a variety of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon.

General Scheme: Ar-CH₂-Br + Nu⁻ → Ar-CH₂-Nu + Br⁻

Quantitative Data Summary

The efficiency of nucleophilic substitution on benzyl bromide is influenced by the nucleophile, solvent, temperature, and reaction time. The following table summarizes quantitative data from various reported experimental protocols.

| Nucleophile (Nu⁻) | Substrate | Molar Ratio (Substrate:Nu) | Solvent | Temperature | Time | Yield (%) | Reference |

| Sodium Azide (NaN₃) | Benzyl Bromide | 1 : 1.5 | DMSO | Ambient | Overnight | 73 | [2] |

| Sodium Azide (NaN₃) | Benzyl Bromide | 1 : 2 | DMSO | Room Temp | 5 h | 99 | [3] |

| Sodium Azide (NaN₃) | Benzyl Bromide | 1 : 1 | DMSO | Room Temp | Overnight | 94 | [3] |

| Sodium Azide (NaN₃) | Benzyl Bromide | 1 : 2 | DMF | Room Temp | 12 h | Up to 99 | [3] |

| Sodium Cyanide (NaCN) | 3-(Bromomethyl)selenophene | 1 : 1.2 | DMSO | 90 °C | 2-4 h | N/A | [4] |

| Piperidine | 3-(Bromomethyl)selenophene | 1 : 2 | DMF / Ethanol | 50-60 °C | 2-6 h | N/A | [4] |

| 2-Naphthoxide | 1-Bromobutane | 1 : 1.3 | Ethanol | Reflux (78 °C) | 50 min | N/A | [5] |

| Potassium Thiocyanate (KSCN) | Benzyl Halides | N/A | Water / DMC | N/A | N/A | High Yields | [6] |

Experimental Protocols

Safety Precaution: Benzyl bromide is a lachrymator and corrosive. Sodium azide and sodium cyanide are highly toxic. Organic azides can be explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Protocol 1: Synthesis of Benzyl Azide from Benzyl Bromide [2][3]

This protocol describes the synthesis of an organic azide, a versatile intermediate for click chemistry and the synthesis of amines.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[3]

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) in DMSO (approx. 20 mL per 2 mL of benzyl bromide).

-

Carefully add sodium azide (1.5 eq.) to the solution in portions.[2]

-

Stir the reaction mixture at ambient temperature overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, slowly add water to quench the reaction. Note: this can be an exothermic process.[2][3]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 portions).[2][3]

-

Combine the organic layers and wash sequentially with water and then brine.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield benzyl azide as an oil.[2][3]

Protocol 2: Williamson Ether Synthesis using a Bromomethyl Compound [5][7]

This protocol details the formation of an ether by reacting an alkoxide or phenoxide with a bromomethyl group. This example uses 2-naphthol as the nucleophile precursor.

Materials:

-

A compound containing a bromomethyl group (e.g., Benzyl Bromide) (1.3 eq.)

-

A phenol or alcohol (e.g., 2-naphthol) (1.0 eq.)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[7]

-

Ethanol

-

Ice-cold water

Procedure:

-

To a 5 mL conical reaction vial with a spin vane, add 2-naphthol (1.0 eq.) and ethanol (2.5 mL).

-

Begin stirring and add crushed solid sodium hydroxide (1.0 eq.).[5]

-

Equip the vial with a condenser and heat the solution to reflux for 10 minutes to form the naphthoxide nucleophile.[5]

-

Allow the solution to cool slightly, then add the bromomethyl compound (1.3 eq.) via syringe.

-

Reheat the reaction to reflux for 50-60 minutes.

-

After the reaction is complete, cool the vial and transfer the contents to a small Erlenmeyer flask.

-

Add ice chunks and ~1 mL of ice-cold water to precipitate the solid ether product.[5]

-

Collect the solid product by vacuum filtration using a Hirsch funnel, washing with a small amount of ice-cold water.

-

Dry the product on a watch glass. The product can be further purified by recrystallization if necessary.

Protocol 3: Gabriel Synthesis of a Primary Amine [8][9][10]

The Gabriel synthesis is an effective method for preparing primary amines from alkyl halides, avoiding the over-alkylation common with other methods.[9]

Materials:

-

Potassium phthalimide

-

A compound containing a bromomethyl group (e.g., Benzyl Bromide)

-

Dimethylformamide (DMF)

-

Hydrazine hydrate (N₂H₄·H₂O) or acid (e.g., HCl) for hydrolysis[10]

-

Ethanol

Procedure:

-

N-Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.0 eq.) in DMF.

-

Add the bromomethyl compound (1.0 eq.) to the suspension.

-

Heat the reaction mixture with stirring. The reaction can be slow but is accelerated in DMF.[11] Monitor the reaction by TLC until the starting halide is consumed.

-

Cool the mixture, pour it into water, and filter the resulting precipitate to collect the crude N-alkylphthalimide intermediate.

-

Amine Liberation (Hydrazinolysis): Suspend the crude N-alkylphthalimide in ethanol.

-

Add hydrazine hydrate (1.0 - 1.5 eq.) and reflux the mixture. A precipitate of phthalhydrazide will form.[10]

-

Cool the reaction mixture and acidify with aqueous HCl to dissolve the desired amine product and ensure complete precipitation of phthalhydrazide.

-

Filter off the phthalhydrazide solid.

-

Make the filtrate basic with a strong base (e.g., NaOH) to deprotonate the amine salt, which can then be extracted with an organic solvent.

-

Dry the organic extract and remove the solvent to yield the primary amine.

Visualizations

Caption: A typical experimental workflow for nucleophilic substitution.

Caption: Sₙ2 reaction pathway for nucleophilic substitution.

References

- 1. quora.com [quora.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. researchgate.net [researchgate.net]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]

- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Application Notes and Protocols for the Derivatization of 1-Bromo-4-(bromomethyl)naphthalene in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic derivatization of 1-Bromo-4-(bromomethyl)naphthalene, a versatile bifunctional scaffold for the development of novel therapeutic agents. The naphthalene core is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of two distinct reactive handles in this compound—a reactive benzylic bromide and an aryl bromide—allows for sequential and regioselective functionalization, making it an attractive starting material for the construction of diverse chemical libraries for drug discovery.

Overview of Derivatization Strategies

This compound offers two primary sites for chemical modification:

-

The Bromomethyl Group (-CH₂Br): This functional group is highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of heteroatom-containing functionalities.

-

The Bromo Group (-Br) on the Naphthalene Ring: This aryl bromide is amenable to various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to introduce diverse substituents.